Crystallographic data and X-ray diffraction of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Crystallographic data and X-ray diffraction of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine
Authored by: A Senior Application Scientist
Foreword: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Modern Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine nucleus represents a heterocyclic system of significant interest in medicinal chemistry and drug development. Its unique bridged-nitrogen structure imparts a rigid, three-dimensional conformation that is amenable to diverse substitutions, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities. The prominence of this scaffold is underscored by its presence in antiviral agents like Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses.[4][5] Furthermore, derivatives of this core have been investigated as kinase inhibitors for applications in oncology and the treatment of pain, highlighting its versatility as a pharmacophore.[6][7]
This guide focuses on a specific, yet-to-be-crystallographically-characterized derivative, 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine . The introduction of halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding interactions. Understanding the precise three-dimensional arrangement of these substituents through single-crystal X-ray diffraction is paramount for structure-based drug design and for comprehending the structure-activity relationships (SAR) that govern its biological function.
While a definitive crystal structure for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine is not yet publicly available in databases such as the Cambridge Structural Database (CSD)[8][9], this document serves as a comprehensive technical guide for researchers and drug development professionals. It outlines the established synthetic strategies applicable to this class of compounds and provides a detailed, field-proven workflow for obtaining and interpreting its crystallographic and X-ray diffraction data.
Part 1: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be approached through several established routes, often starting from substituted pyrrole precursors.[4][5] The choice of synthetic strategy is dictated by the desired substitution pattern on the final molecule.
General Synthetic Strategies
A common and effective method involves the cyclization of an N-aminopyrrole derivative. This key intermediate can be generated by the amination of a suitable pyrrole. Subsequent reaction with a one-carbon synthon, such as formamidine acetate, leads to the formation of the triazine ring fused to the pyrrole.
Another powerful approach is the 1,3-dipolar cycloaddition reaction, which has been successfully employed for the synthesis of various substituted pyrrolo[2,1-f][1][2][3]triazines.[1]
For the specific synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine, a multi-step synthesis starting from a pre-functionalized pyrrole would be a logical approach. The strategic introduction of the bromo and chloro substituents at the appropriate stages is critical to the success of the synthesis.
Hypothetical Synthetic Workflow for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine
The following diagram illustrates a plausible synthetic pathway, designed to provide a clear and logical progression from starting materials to the final product.
Caption: A logical workflow for the synthesis of the target compound.
Part 2: Single-Crystal X-ray Diffraction Analysis
The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack in the crystal lattice.
Experimental Protocol: From Powder to Structure
The following protocol outlines the necessary steps to obtain high-quality crystallographic data.
Step 1: Crystallization
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Objective: To grow single crystals of sufficient size and quality for diffraction analysis.
-
Methodology:
-
Dissolve the purified 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation.
-
Employ various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling crystallization. A systematic screening of different solvents and conditions is often necessary.
-
Carefully select a well-formed, single crystal under a microscope for mounting.
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Step 2: Data Collection
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Objective: To measure the intensities of the diffracted X-ray beams.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Procedure:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
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Step 3: Structure Solution and Refinement
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Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Software: Standard crystallographic software packages such as SHELXS, SHELXL, or Olex2 are used.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The heavy bromine atom in the structure should facilitate a straightforward solution.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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Expected Crystallographic Data
While the specific data for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine is not available, we can anticipate the type of information that would be obtained. For comparison, the crystallographic data for a related compound, 5-Bromo-2-chloropyrimidin-4-amine, is presented in the table below.[2] It is important to note that this is a different molecule and the data is for illustrative purposes only.
| Parameter | Expected Data for 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine | Example Data: 5-Bromo-2-chloropyrimidin-4-amine[2] |
| Chemical Formula | C7H3BrClN3 | C4H3BrClN3 |
| Formula Weight | 246.48 | 208.45 |
| Crystal System | To be determined | Monoclinic |
| Space Group | To be determined | P21/c |
| a (Å) | To be determined | 6.0297 (1) |
| b (Å) | To be determined | 8.1542 (2) |
| c (Å) | To be determined | 13.4163 (3) |
| α (°) | To be determined | 90 |
| β (°) | To be determined | 90.491 (2) |
| γ (°) | To be determined | 90 |
| Volume (ų) | To be determined | 659.62 (2) |
| Z | To be determined | 4 |
| Calculated Density (g/cm³) | To be determined | 2.099 |
| R-factor | To be determined | 0.024 |
Part 3: Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a complementary and indispensable technique for the characterization of bulk crystalline materials. It is particularly important in the pharmaceutical industry for polymorph screening, quality control, and stability studies.
Experimental Protocol for PXRD
Step 1: Sample Preparation
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Objective: To obtain a randomly oriented sample of the crystalline powder.
-
Methodology:
Step 2: Data Collection
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Objective: To obtain a diffraction pattern characteristic of the crystalline phase.
-
Instrumentation: A powder X-ray diffractometer, typically operating in a Bragg-Brentano geometry.
-
Procedure:
-
Mount the sample holder in the diffractometer.
-
Scan a range of 2θ angles with a monochromatic X-ray source.
-
The detector records the intensity of the diffracted X-rays at each 2θ angle.
-
Step 3: Data Analysis
-
Objective: To analyze the positions and intensities of the diffraction peaks.
-
Analysis:
-
The resulting PXRD pattern is a fingerprint of the crystalline phase.
-
The positions of the peaks (in 2θ) are determined by the unit cell parameters (Bragg's Law), while the intensities are related to the arrangement of atoms within the unit cell.
-
The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the phase purity of the bulk sample.
-
PXRD Experimental Workflow
The following diagram outlines the workflow for powder X-ray diffraction analysis.
Caption: Workflow for powder X-ray diffraction analysis.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and detailed crystallographic characterization of 5-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. While the specific experimental data for this compound remains to be determined, the protocols and methodologies outlined herein are based on established and robust scientific principles. The elucidation of the single-crystal structure of this molecule will be a critical step in understanding its chemical properties and will provide invaluable insights for its potential development as a therapeutic agent. The combination of single-crystal and powder X-ray diffraction will ensure a thorough characterization of both the molecular and bulk properties of this promising compound.
References
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Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]
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(PDF) 5-Bromo-2-chloropyrimidin-4-amine - ResearchGate. (2013). ResearchGate. [Link]
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Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC. (2021). National Center for Biotechnology Information. [Link]
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Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. (2017). Arkivoc. [Link]
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Synthetic strategies for pyrrolo[2,1- f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PubMed. (2020). PubMed. [Link]
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5-Bromo-4-chloropyrrolo[2,1-f][1][2][3]triazine - J&K Scientific. (n.d.). J&K Scientific. [Link]
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Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. (2004). PubMed. [Link]
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